3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Overview
Description
3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with difluoromethoxy and dioxaborolan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multiple steps:
Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the Difluoromethoxy Group: This step might involve the use of difluoromethylating agents under specific conditions.
Attachment of the Dioxaborolan Group: This can be done using boronic acid derivatives in the presence of catalysts.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions could target the pyridine ring or the difluoromethoxy group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for various coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a more saturated ring structure.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique electronic properties.
Biology and Medicine
Drug Development: The compound might be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Biological Probes: Used in research to study biological pathways and mechanisms.
Industry
Electronics: Use in the development of organic electronic devices.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a specific enzyme or receptor, altering its activity. The difluoromethoxy and dioxaborolan groups could play crucial roles in this interaction, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: Similar structure but with a methoxy group instead of difluoromethoxy.
3-(Difluoromethoxy)-5-(boronic acid)pyridin-2-amine: Similar but with a boronic acid group instead of the dioxaborolan group.
Uniqueness
The presence of both difluoromethoxy and dioxaborolan groups in 3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BF2N2O3/c1-11(2)12(3,4)20-13(19-11)7-5-8(18-10(14)15)9(16)17-6-7/h5-6,10H,1-4H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLQCDFSYDIYKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188302-00-2 |
Source
|
Record name | 3-(difluoromethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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